Cas no 2763913-07-9 (2-[2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid)

2-[2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid is a specialized bicyclic compound featuring a trifluoroacetyl group and a carboxylic acid functionality. Its unique azabicyclo[2.1.1]hexane scaffold imparts structural rigidity, enhancing its potential as a versatile intermediate in medicinal chemistry and organic synthesis. The trifluoroacetyl group contributes to electrophilic reactivity, while the acetic acid moiety allows for further derivatization. This compound is particularly valuable in the development of bioactive molecules, offering opportunities for selective modifications due to its constrained ring system. Its well-defined stereochemistry and functional group compatibility make it suitable for applications in drug discovery and asymmetric synthesis.
2-[2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid structure
2763913-07-9 structure
商品名:2-[2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid
CAS番号:2763913-07-9
MF:C9H10F3NO3
メガワット:237.17581319809
CID:5815380
PubChem ID:165982303

2-[2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-37344091
    • 2763913-07-9
    • 2-[2-(2,2,2-trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid
    • 2-[2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid
    • インチ: 1S/C9H10F3NO3/c10-9(11,12)7(16)13-4-5-1-8(13,2-5)3-6(14)15/h5H,1-4H2,(H,14,15)
    • InChIKey: QBHXMSYYEPBLSV-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N1CC2CC1(CC(=O)O)C2)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 237.06127767g/mol
  • どういたいしつりょう: 237.06127767g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 346
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

2-[2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37344091-1.0g
2-[2-(2,2,2-trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid
2763913-07-9 95.0%
1.0g
$2330.0 2025-03-18
Enamine
EN300-37344091-0.1g
2-[2-(2,2,2-trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid
2763913-07-9 95.0%
0.1g
$2050.0 2025-03-18
Enamine
EN300-37344091-0.25g
2-[2-(2,2,2-trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid
2763913-07-9 95.0%
0.25g
$2143.0 2025-03-18
Enamine
EN300-37344091-0.05g
2-[2-(2,2,2-trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid
2763913-07-9 95.0%
0.05g
$1957.0 2025-03-18
Enamine
EN300-37344091-2.5g
2-[2-(2,2,2-trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid
2763913-07-9 95.0%
2.5g
$4566.0 2025-03-18
Enamine
EN300-37344091-0.5g
2-[2-(2,2,2-trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid
2763913-07-9 95.0%
0.5g
$2236.0 2025-03-18
Enamine
EN300-37344091-5.0g
2-[2-(2,2,2-trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid
2763913-07-9 95.0%
5.0g
$6757.0 2025-03-18
Enamine
EN300-37344091-10.0g
2-[2-(2,2,2-trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid
2763913-07-9 95.0%
10.0g
$10018.0 2025-03-18

2-[2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid 関連文献

2-[2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acidに関する追加情報

Compound CAS No 2763913-07-9: 2-[2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic Acid

Compound CAS No 2763913-07-9, also known as 2-[2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities.

The molecular structure of this compound is characterized by a bicyclic framework, specifically a 2-azabicyclo[2.1.1]hexane system, which is further substituted with a trifluoroacetyl group and an acetic acid moiety. The presence of the trifluoroacetyl group introduces significant electron-withdrawing effects, enhancing the compound's reactivity and stability under various conditions.

Recent studies have highlighted the potential of this compound in the development of advanced drug delivery systems and as a precursor for synthesizing bioactive molecules. Its unique bicyclic structure provides excellent pharmacokinetic properties, making it an attractive candidate for therapeutic applications.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions and cyclocondensation reactions. The synthesis pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production.

The compound's stability under different environmental conditions has been extensively studied, revealing its resistance to hydrolysis and oxidation under physiological conditions. This property is particularly advantageous for its use in pharmaceutical formulations where stability is critical.

Moreover, the compound exhibits strong interactions with various biological targets, including enzymes and receptors, which have been validated through in vitro assays and computational modeling studies.

In conclusion, the compound CAS No 2763913-07-9 represents a significant advancement in the field of organic chemistry and drug development. Its unique structure and promising biological properties position it as a valuable asset for future research and industrial applications.

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